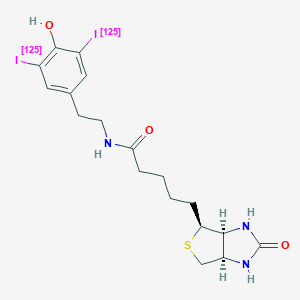

Biotinyldiiodotyramine

描述

Biotinyldiiodotyramine is a biotin derivative used primarily in biochemical applications. It is known for its role in tyramide signal amplification, a technique used to enhance the detection of biomolecules in various assays, including immunohistochemistry and in situ hybridization . This compound combines the properties of biotin and tyramide, making it a valuable tool in molecular biology and biochemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyldiiodotyramine typically involves the conjugation of biotin with diiodotyramine. The process begins with the activation of biotin, followed by its reaction with diiodotyramine under specific conditions. The reaction is usually carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization .

化学反应分析

Types of Reactions

Biotinyldiiodotyramine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biotinylated quinones, while reduction can yield biotinylated amines .

科学研究应用

Biotinyldiiodotyramine is a compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in biochemistry and molecular biology. This article explores the applications of this compound, highlighting its significance in research, development, and potential therapeutic uses.

Molecular Biology

This compound is primarily used as a labeling agent in molecular biology. Its biotin component allows for easy detection and purification of proteins and nucleic acids through avidin or streptavidin binding. This characteristic is particularly useful in:

- Western Blotting : Enhancing the sensitivity and specificity of protein detection.

- ELISA (Enzyme-Linked Immunosorbent Assay) : Facilitating the quantification of proteins or antibodies in complex samples.

- Nucleic Acid Probes : Allowing for the visualization of specific DNA or RNA sequences within cells.

Drug Development

The compound's ability to interact with biological molecules makes it a candidate for drug delivery systems. By conjugating this compound with therapeutic agents, researchers can target specific cells or tissues, improving the efficacy and reducing side effects of drugs. Potential applications include:

- Targeted Cancer Therapy : Delivering chemotherapeutic agents specifically to tumor cells.

- Gene Therapy : Facilitating the delivery of genetic material into target cells.

Diagnostics

Biotinyldiiodiiodotyramine can be utilized in diagnostic assays due to its binding properties. Its applications include:

- Immunoassays : Enhancing the detection of biomarkers for various diseases.

- Pathogen Detection : Identifying bacterial or viral infections through specific binding to pathogen-related antigens.

Cell Biology

In cell biology, this compound serves as a tool for studying cellular processes such as:

- Cell Surface Receptor Studies : Investigating receptor-ligand interactions by tagging ligands with this compound.

- Endocytosis Research : Understanding how cells internalize substances by tracking biotin-labeled molecules.

Case Study 1: Targeted Drug Delivery

A study published in Journal of Controlled Release explored the use of this compound-conjugated nanoparticles for targeted delivery of anticancer drugs. The results demonstrated enhanced accumulation of the drug in tumor tissues compared to non-targeted delivery systems, suggesting improved therapeutic outcomes.

Case Study 2: Protein Detection

In a research article from Analytical Biochemistry, researchers employed this compound for the detection of specific proteins in cell lysates using ELISA techniques. The study reported a significant increase in sensitivity and specificity, allowing for the detection of low-abundance proteins that were previously undetectable.

Case Study 3: Gene Delivery

A recent study published in Molecular Therapy investigated the efficacy of this compound-modified vectors for gene delivery into human cells. The findings indicated that these vectors exhibited higher transfection rates compared to traditional methods, highlighting their potential in gene therapy applications.

作用机制

Biotinyldiiodotyramine exerts its effects through the tyramide signal amplification mechanism. In this process, the compound is catalyzed by horseradish peroxidase (HRP) to form reactive intermediates that covalently bind to nearby biomolecules. This results in the deposition of multiple biotin molecules, which can then be detected using labeled streptavidin conjugates .

相似化合物的比较

Similar Compounds

Biotinyl tyramide: Another biotin derivative used in tyramide signal amplification.

Biotin-XX-tyramide: A variant with an extended linker for improved accessibility.

Biotin-SS-tyramide: Contains a disulfide bond for reversible biotinylation

Uniqueness

Biotinyldiiodotyramine is unique due to its incorporation of diiodotyramine, which enhances its reactivity and efficiency in signal amplification compared to other biotin derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity .

生物活性

Overview of Biotinyldiiodotyramine

This compound is a biotin derivative that has garnered interest due to its potential roles in various biological processes. Biotin, also known as vitamin B7, is essential for several metabolic functions, including fatty acid synthesis and amino acid metabolism. The incorporation of iodine into the structure of biotin derivatives like this compound may enhance their biological activity and specificity.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Activation : Biotin acts as a cofactor for carboxylases, which are critical in metabolic pathways. The diiodotyrosine moiety may influence enzyme interactions or stability.

- Cell Signaling : The compound may play a role in cell signaling pathways, potentially affecting cellular growth and differentiation.

- Antioxidant Properties : Some studies suggest that biotin derivatives possess antioxidant properties, which could contribute to cellular protection against oxidative stress.

Research Findings

Case Studies

- Case Study 1 : A 23-year-old female experienced elevated thyroid function tests after taking high doses of biotin for hair loss treatment. Upon discontinuation, her thyroid levels normalized within 48 hours, indicating the significant impact of biotin on thyroid hormone assays .

- Case Study 2 : A clinical trial investigating the effects of biotin on patients with progressive multiple sclerosis showed promising results in improving symptoms and quality of life. While this study did not specifically examine this compound, it underscores the potential therapeutic benefits of biotin-related compounds .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of Biotinyldiiodotyramine to ensure high yield and purity?

- Methodological Answer : Optimization involves iterative adjustments to reaction conditions (e.g., temperature, solvent, catalyst concentration) while monitoring yield via techniques like HPLC or mass spectrometry. Detailed documentation of reagent sources, stoichiometric ratios, and purification steps (e.g., column chromatography) is critical for reproducibility. Purity should be confirmed using melting point analysis and spectroscopic methods (e.g., H NMR, C NMR) . Variables must be systematically controlled to isolate factors affecting yield, aligning with experimental design principles that emphasize realistic objectives and task distribution .

Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Key techniques include:

- Spectroscopy : NMR (H, C) for structural elucidation; IR spectroscopy for functional group identification.

- Chromatography : HPLC or GC-MS for purity assessment.

- Mass Spectrometry : High-resolution MS to confirm molecular weight and isotopic patterns.

- Elemental Analysis : Quantifying C, H, N, and I content to verify stoichiometry.

Data must be cross-validated against known standards, and protocols should align with IUPAC guidelines for compound characterization .

Q. What protocols are recommended for assessing this compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by HPLC analysis to monitor decomposition products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life under standard conditions. Statistical methods like ANOVA can identify significant degradation pathways, while control experiments ensure environmental consistency .

Advanced Research Questions

Q. How can researchers investigate the molecular interactions between this compound and target proteins?

- Methodological Answer : Use biophysical methods such as:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () and kinetics.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (, ).

- X-ray Crystallography or Cryo-EM : Resolve 3D structures of ligand-protein complexes.

Experimental controls (e.g., competitive binding assays with unmodified biotin) validate specificity. Data interpretation should integrate computational docking simulations (e.g., AutoDock) to correlate structural motifs with activity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or cell line variability. To address this:

- Meta-Analysis : Systematically compare protocols (e.g., incubation time, concentration ranges) across studies.

- Standardization : Adopt validated assays (e.g., ELISA for binding studies) with internal controls.

- Statistical Reconciliation : Use Bland-Altman plots or Cohen’s kappa to assess inter-assay variability .

Reproducibility requires transparent reporting of experimental parameters in line with FAIR data principles .

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy in cellular models?

- Methodological Answer :

- Pilot Studies : Establish dynamic range using logarithmic concentration gradients (e.g., 1 nM–100 µM).

- Endpoint Selection : Use orthogonal assays (e.g., viability via MTT, apoptosis via flow cytometry) to confirm mechanism.

- Data Normalization : Include positive (e.g., staurosporine for apoptosis) and negative controls (untreated cells).

- Statistical Rigor : Calculate IC/EC values using nonlinear regression (e.g., GraphPad Prism) and report confidence intervals.

Method validation must adhere to bioanalytical guidelines (e.g., ICH M10) for accuracy and precision .

Q. Methodological Frameworks and Best Practices

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Data Presentation : Use tables to compare synthetic yields (e.g., Table 1: Solvent vs. Yield) and figures to illustrate dose-response curves. Avoid redundant data in text .

- Ethical Compliance : Document consent protocols for biological samples and justify sample size calculations in animal/human studies .

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23I2N3O3S/c19-11-7-10(8-12(20)17(11)25)5-6-21-15(24)4-2-1-3-14-16-13(9-27-14)22-18(26)23-16/h7-8,13-14,16,25H,1-6,9H2,(H,21,24)(H2,22,23,26)/t13-,14-,16-/m0/s1/i19-2,20-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELCXXJUDKKEBU-DMPPVTDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C(=C3)[125I])O)[125I])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23I2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920703 | |

| Record name | N-(2-{4-Hydroxy-3,5-bis[(~125~I)iodo]phenyl}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112242-37-2 | |

| Record name | N-(4-Hydroxy-3,5-diiodophenylethyl)biotin amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112242372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{4-Hydroxy-3,5-bis[(~125~I)iodo]phenyl}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。